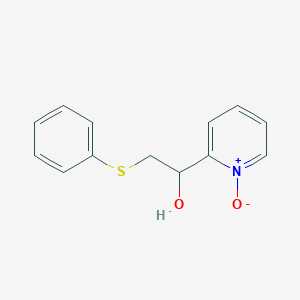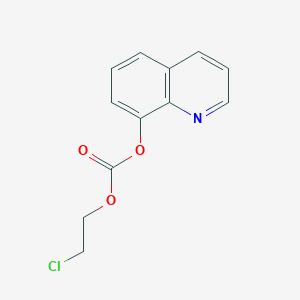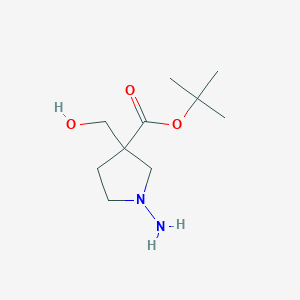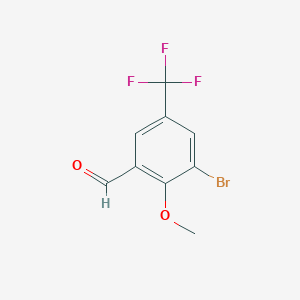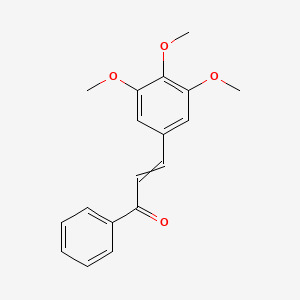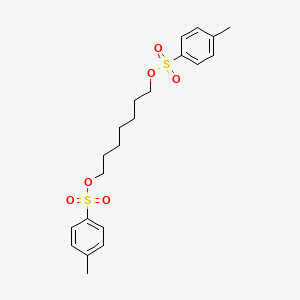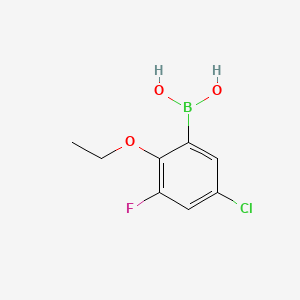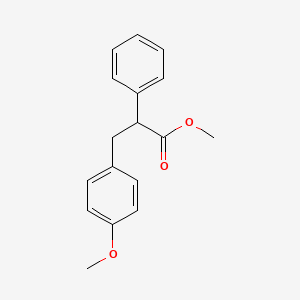
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a formyl group and a tert-butyl ester group. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the reaction of (2R,5R)-2,5-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield .
Industrial Production Methods
In an industrial setting, the production of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE may involve continuous flow processes. These processes offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: TERT-BUTYL (2R,5R)-2-CARBOXY-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Reduction: TERT-BUTYL (2R,5R)-2-HYDROXYMETHYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE.
Substitution: Various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chiral auxiliary in asymmetric synthesis.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, while the tert-butyl ester group can undergo hydrolysis under acidic or basic conditions. These interactions can lead to the formation of various intermediates and products, depending on the reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TERT-BUTYL (2R,5R)-2,5-DIMETHYLPYRROLIDINE-1-CARBOXYLATE: Similar structure but lacks the formyl group.
TERT-BUTYL (2S,5S)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE: Enantiomer of the compound with different stereochemistry.
Uniqueness
TERT-BUTYL (2R,5R)-2-FORMYL-5-METHYL-PYRROLIDINE-1-CARBOXYLATE is unique due to its specific stereochemistry and the presence of both formyl and tert-butyl ester groups. This combination of features makes it a valuable compound in asymmetric synthesis and other applications .
Eigenschaften
Molekularformel |
C11H19NO3 |
|---|---|
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
tert-butyl (2R,5R)-2-formyl-5-methylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
WXYOENHAXJAXBI-RKDXNWHRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C=O |
Kanonische SMILES |
CC1CCC(N1C(=O)OC(C)(C)C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


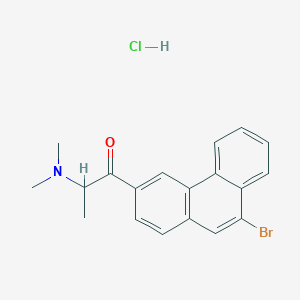
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)


![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

